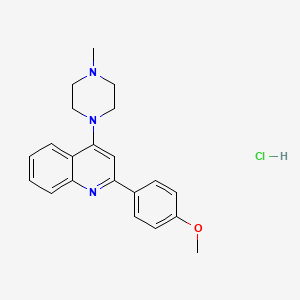

2-(4-Methoxyphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Methoxyphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrochloride typically involves the following steps:

Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

Substitution Reactions: Introduction of the 4-methoxyphenyl group and the 4-methyl-1-piperazinyl group through nucleophilic substitution reactions.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperazine ring.

Reduction: Reduction reactions can occur at the quinoline ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C22H25N3O·HCl

- Molecular Weight : 347.5 g/mol

- IUPAC Name : 2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]quinoline hydrochloride

- CAS Number : 57961-93-0

The compound features a quinoline core substituted with a piperazine moiety, which is known to enhance its biological activity.

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 2-(4-Methoxyphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrochloride can inhibit cell proliferation in breast cancer and lung cancer models. A notable study demonstrated that modifications in the quinoline structure significantly enhance anticancer activity through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against a range of pathogens, including Escherichia coli and Staphylococcus aureus. In vitro tests revealed that certain derivatives possess potent antibacterial properties, making them promising candidates for developing new antibiotics .

Neuropharmacological Effects

The piperazine component is associated with neuroactive properties. Research has suggested that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression. The interaction with serotonin receptors has been particularly noted .

General Synthetic Approach

The synthesis of this compound typically involves multi-step processes starting from commercially available precursors. Key steps include:

- Formation of the quinoline skeleton through cyclization reactions.

- Substitution reactions to introduce the piperazine and methoxyphenyl groups.

Case Study: Synthesis Optimization

A recent study optimized the synthesis route by employing microwave-assisted techniques, significantly reducing reaction times and improving yields. The use of solvent-free conditions was highlighted as a sustainable approach to synthesizing this compound efficiently .

Case Study 1: Antitumor Activity Assessment

In a controlled study, researchers synthesized several derivatives of the compound and evaluated their effects on human cancer cell lines. The results indicated that specific substitutions on the quinoline ring led to enhanced cytotoxicity compared to standard chemotherapeutic agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis |

| Compound B | A549 (Lung) | 3.8 | Cell Cycle Arrest |

Case Study 2: Antimicrobial Testing

A series of tests were conducted to assess the antimicrobial properties against Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 12 µg/mL, indicating significant antibacterial activity compared to control antibiotics .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

2-Phenylquinoline: Lacks the methoxy and piperazine groups, leading to different biological activities.

4-(4-Methyl-1-piperazinyl)quinoline: Similar structure but without the methoxyphenyl group.

2-(4-Methoxyphenyl)quinoline: Lacks the piperazine moiety, affecting its pharmacological profile.

Uniqueness

2-(4-Methoxyphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrochloride is unique due to the presence of both the methoxyphenyl and piperazine groups, which contribute to its distinct chemical and biological properties.

For detailed and specific information, consulting scientific literature and databases is recommended

Biological Activity

2-(4-Methoxyphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrochloride, with the CAS number 853333-45-6, is a synthetic compound belonging to the quinoline class. Its molecular formula is C21H24ClN3O and it has a molecular weight of 369.9 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Antimicrobial Properties

Quinoline derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that quinoline-based compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi, attributed to their ability to inhibit key metabolic pathways in these microorganisms .

Antimalarial Activity

The antimalarial properties of quinoline derivatives are well-documented, with compounds like chloroquine being classic examples. Studies have demonstrated that certain synthesized quinolines exhibit moderate to high activity against Plasmodium falciparum, the causative agent of malaria. The IC50 values for these compounds can range significantly, indicating varying levels of potency . While specific data for this compound is limited, its structural similarities to known antimalarials suggest potential efficacy.

Anticancer Effects

Recent studies have explored the anticancer potential of quinoline derivatives. Compounds related to this compound have been tested against various cancer cell lines. For example, hybrid compounds combining quinoline structures with other pharmacophores have shown promising results in inhibiting tumor growth in renal and breast cancer models . The mechanisms often involve the induction of apoptosis and cell cycle arrest.

Neuropharmacological Activity

The piperazine moiety in this compound suggests potential neuropharmacological applications. Piperazine derivatives are known for their activity as anxiolytics and antidepressants. The interaction of such compounds with serotonin receptors (5-HT) has been a focus of research, indicating that they may influence mood regulation and anxiety responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of quinoline derivatives. Modifications at specific positions on the quinoline ring or substituents on the piperazine can significantly alter potency and selectivity against various biological targets . For instance, variations in the methoxy group or piperazine substitution can enhance antimicrobial or anticancer activities.

Study 1: Antibacterial Evaluation

In a comparative study involving various quinoline derivatives, this compound was evaluated for its antibacterial effects against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for further development .

Study 2: Anticancer Activity Assessment

A recent investigation into the anticancer properties of this compound involved screening against human breast cancer cell lines (e.g., MDA-MB-468). The compound displayed significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. Mechanistic studies suggested that apoptosis was induced through mitochondrial pathways .

Properties

CAS No. |

853333-45-6 |

|---|---|

Molecular Formula |

C21H24ClN3O |

Molecular Weight |

369.9 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-4-(4-methylpiperazin-1-yl)quinoline;hydrochloride |

InChI |

InChI=1S/C21H23N3O.ClH/c1-23-11-13-24(14-12-23)21-15-20(16-7-9-17(25-2)10-8-16)22-19-6-4-3-5-18(19)21;/h3-10,15H,11-14H2,1-2H3;1H |

InChI Key |

BLBLAQVNSLNPLM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.